molecular formula C22H28FN7O B2420934 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 1021094-02-9

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide

Cat. No.: B2420934
CAS No.: 1021094-02-9
M. Wt: 425.512
InChI Key: QIODTISWLNYJPC-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C22H28FN7O and its molecular weight is 425.512. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN7O/c1-16(2)13-20(31)24-7-8-30-22-19(14-27-30)21(25-15-26-22)29-11-9-28(10-12-29)18-5-3-17(23)4-6-18/h3-6,14-16H,7-13H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIODTISWLNYJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperazine derivatives and pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest due to their potential therapeutic applications in various medical fields, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H25FN6C_{20}H_{25}FN_6 and a molecular weight of approximately 372.45 g/mol. The presence of the 4-fluorophenyl and piperazine moieties suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the brain. Preliminary studies indicate that it may exhibit high affinity for dopamine D4 receptors, which are implicated in various psychiatric disorders. The compound's structure allows for selective binding, potentially leading to fewer side effects compared to non-selective agents.

Pharmacological Profile

  • Dopamine Receptor Affinity : The compound exhibits significant binding affinity for dopamine D4 receptors, with IC50 values indicating potent activity (values as low as 0.057 nM have been reported) .
  • Serotonin Receptors : It has also shown selectivity against serotonin receptors, particularly 5-HT1A, which may suggest a role in modulating mood and anxiety .
  • Anticancer Potential : Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties by inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Neuropharmacological Studies : In a controlled study involving animal models, administration of the compound resulted in significant behavioral changes consistent with dopaminergic modulation, suggesting potential use in treating conditions like schizophrenia or ADHD.
  • Cancer Research : In vitro studies have demonstrated that compounds similar to this compound can effectively reduce tumor cell viability in various cancer lines, supporting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of similar compounds reveals that the unique combination of the piperazine and pyrazolo[3,4-d]pyrimidine scaffolds enhances its pharmacological profile:

Compound NameStructureKey Activity
Compound AStructure AHigh D4 affinity
Compound BStructure BAnticancer activity
This compoundUnique binding properties across multiple receptor types

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide exhibits significant anticancer activity. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may modulate signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

The piperazine component of the compound suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have indicated that derivatives of piperazine can exhibit anxiolytic and antidepressant effects:

  • Serotonin Receptor Modulation : The compound's structure may allow it to bind selectively to serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Similar interactions with dopamine receptors could provide insights into its potential use in treating disorders like schizophrenia or Parkinson's disease.

Case Study: Anticancer Activity

In a study focusing on various cancer cell lines, this compound was tested against A549 and MCF-7 cells. The results showed a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study: Neuropharmacological Effects

Another study explored the neuropharmacological properties of similar piperazine derivatives, highlighting their effectiveness in reducing anxiety-like behaviors in animal models. This suggests that compounds with similar structures may also exhibit beneficial effects on mental health disorders.

Q & A

Q. What are the established synthetic routes for this compound, and how is purity ensured?

The synthesis involves multi-step reactions, including condensation of a pyrazolo[3,4-d]pyrimidine core with a 4-fluorophenylpiperazine derivative, followed by amidation. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized using HPLC (>95% purity). Critical steps include controlling reaction temperatures (60–80°C) and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming its molecular structure?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. For example, the piperazine protons resonate as broad singlets at δ 2.6–3.1 ppm, while the pyrazolo[3,4-d]pyrimidine core shows distinct aromatic signals at δ 7.8–8.5 ppm. LC-MS with electrospray ionization (ESI) is used to verify molecular weight and detect impurities .

Q. How can researchers identify its primary biological targets?

In vitro binding assays (e.g., radioligand displacement studies) against serotonin/dopamine receptors are recommended due to structural similarities to known piperazine-containing modulators. Fluorescence polarization assays can quantify interactions with enzymes like kinases or phosphodiesterases .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Apply Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity (DMF vs. THF), and reaction time. Response surface methodology (RSM) can model interactions between parameters, while TLC monitoring identifies optimal termination points .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be addressed?

Cross-validate results using orthogonal assays. For instance, if cell-based assays show inconsistent inhibition of a kinase, corroborate with enzymatic activity assays (e.g., ADP-Glo™) and structural docking simulations to assess binding mode reproducibility .

Q. What strategies are effective in characterizing metabolites during preclinical studies?

Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via HPLC-MS/MS. Phase I metabolites (e.g., hydroxylation at the piperazine ring) can be identified using fragmentation patterns (m/z shifts). Compare with synthetic standards for confirmation .

Q. How can selectivity over structurally related compounds be improved?

Conduct structure-activity relationship (SAR) studies by modifying substituents on the pyrazolo[3,4-d]pyrimidine core. For example, replacing the 4-fluorophenyl group with a 2,3-dichlorophenyl moiety (as in related piperazine derivatives) may enhance dopamine D3 receptor selectivity .

Q. What methodologies mitigate solubility limitations in in vivo studies?

Use co-solvents (e.g., PEG-400) or formulate as a hydrochloride salt to improve aqueous solubility. Alternatively, design prodrugs by introducing ionizable groups (e.g., phosphate esters) at the amide or piperazine nitrogen .

Q. How can analytical methods be validated for stability studies?

Follow ICH Q2(R1) guidelines: establish specificity via forced degradation (heat, light, pH extremes), linearity (R² > 0.998 for calibration curves), and precision (RSD < 2% for intra-day/inter-day replicates). Use photodiode array detectors to track degradation products .

Q. What approaches resolve enantiomeric impurities in asymmetric synthesis?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) effectively separates enantiomers. For preparative-scale resolution, employ kinetic resolution using enantioselective catalysts (e.g., Ru-BINAP complexes) .

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